1-(2-nitrobenzyl)-1H-imidazole

Overview

Description

1-(2-nitrobenzyl)-1H-imidazole is a compound that falls under the category of 2-nitrobenzyl compounds. These compounds have been found to have a rich photochemical profile . They are known for their high photocleavage efficiency by near-UV light irradiation . The 2-nitrobenzyl group is widely used in organic synthesis as a protecting group and a cleavable linker .

Synthesis Analysis

The synthesis of 2-nitrobenzyl compounds has been studied extensively. For instance, 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol are known to be cleanly and efficiently dehydrated to the corresponding 2-nitrosobenzoyl compounds by irradiation in various solvents .Molecular Structure Analysis

The molecular structure of 2-nitrobenzyl compounds is characterized by the presence of a nitro group ortho to the formyl . The electron-deficient character of the nitroarene moiety can repurpose electron-rich substrates through the formation of an Electron Donor-Acceptor (EDA) complex .Chemical Reactions Analysis

The chemical reactions of 2-nitrobenzyl compounds have been studied using various techniques such as laser flash photolysis with UV-vis and IR detection . The primary aci-nitro intermediates formed by these compounds can react via two competing paths. The balance between these two paths depends on the reaction medium .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-nitrobenzyl compounds depend on their specific structure and the presence of substituents. For instance, the photolysis rate of these compounds can be influenced by the electronic features of the entire molecule .Scientific Research Applications

Synthesis and Biological Studies

- The compound and its derivatives have been extensively studied for their synthesis and biological activities. For instance, novel symmetrically and non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes derived from 1H-imidazole and its variants have been synthesized. These complexes exhibited medium to high antibacterial activity against Gram-positive and Gram-negative bacteria, as well as cytotoxicity against human renal-cancer cell lines, indicating their potential as antimicrobial and anticancer agents (Patil et al., 2011).

Crystal Structure and Computational Analysis

- Functionalized benzimidazole derivatives, including 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, have been synthesized with their crystal structures determined. These studies provide insights into intermolecular interactions contributing to the stability of crystal packing, offering a basis for further molecular design (Belaziz et al., 2013).

Antiparasitic Activity

- The synthesis methodology and biological assessment of 2-nitro-1-vinyl-1H-imidazole demonstrated its potential for anti-Trypanosoma cruzi activity, showcasing the compound's role in the design of new antichagasic drugs. Its low cytotoxicity against mammalian cells further underscores its therapeutic potential (Velez et al., 2022).

Green Chemistry and Catalysis

- Research into nitro-functionalized imidazolium salts, including 1-methyl-3-(4-nitrobenzyl)imidazolium variants, has explored their use as alternative solvents for nitromethane in organic and catalytic reactions. These studies contribute to the development of greener reaction media and catalytic systems, emphasizing the versatility of nitrobenzyl-imidazole derivatives in sustainable chemistry (Ren et al., 2011).

Mechanism of Action

Target of Action

The primary target of 1-(2-nitrobenzyl)-1H-imidazole is reactive oxygen species (ROS) in cancer cells . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. Excessive levels of ros can lead to significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

This compound interacts with its targets by promoting the formation of ROS and/or nucleophilic metabolites through the reduction of its nitro group . This interaction leads to an overgeneration of ROS, causing oxidative stress in cancer cells . The compound’s mode of action also involves the trapping of cells in the G1 phase, as corroborated by the reduction in cyclin A and increased CDK2 protein levels .

Biochemical Pathways

The compound affects the biochemical pathways related to ROS generation and the cell cycle . It increases ROS levels, calcium influx, and TBARS contents, leading to DNA fragmentation . It also enhances the activities of antioxidant defenses such as SOD, GPx, and GST . These changes in the biochemical pathways result in the inhibition of tumor progression and angiogenesis .

Result of Action

The action of this compound results in the inhibition of tumor progression and angiogenesis, and an increase in animal survival . It also leads to DNA damage and triggers apoptosis, a process of programmed cell death . This is demonstrated by increased apoptosis and p53 levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can trigger the photolabile properties of the compound, leading to its degradation . Moreover, the compound’s action can be affected by the cellular environment, including the presence of other molecules and the pH level .

Safety and Hazards

Future Directions

The photochemistry of nitroarenes, including 2-nitrobenzyl compounds, has recently been rediscovered, opening new avenues in organic synthesis . Future research could focus on further exploring the electronic effects on photolysis, developing new systems to fulfill the click chemistry criteria, and investigating the potential applications of the 2-nitrobenzyl protecting group in the determination of physiological response times to bioagents .

properties

IUPAC Name |

1-[(2-nitrophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-4-2-1-3-9(10)7-12-6-5-11-8-12/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVAHCGFGVRIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332450 | |

| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61292-49-7 | |

| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

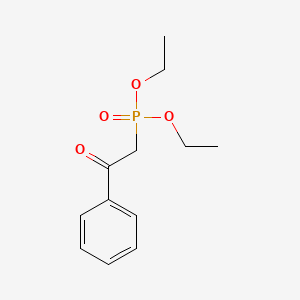

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(2-nitrobenzyl)-1H-imidazole in organic synthesis?

A: this compound serves as a crucial building block in synthesizing heterocyclic compounds. Specifically, it acts as an intermediate in the multi-step synthesis of 8H-imidazo[2,1-c]-s-triazolo[4,3-a]-[1,4]benzodiazepine and its derivatives []. This family of compounds holds potential pharmacological interest.

Q2: How is this compound utilized in zeolite synthesis?

A: this compound (P-SDA 2) was investigated as a potential photolabile structure-directing agent (P-SDA) for synthesizing aluminophosphate zeolites []. The goal was to find alternative methods to remove structure-directing agents from zeolites, as traditional thermal combustion can degrade delicate zeolite films. While the research showed that P-SDA 2 could be fully photocleaved within the synthesized aluminophosphate materials, it led to the formation of several unidentified crystalline phases, along with denser and hydrated phases, rather than the desired zeolite structures.

Q3: What are the potential advantages of using photolabile structure-directing agents like this compound in zeolite synthesis?

A: Photolabile SDAs like P-SDA 2 offer potential advantages over traditional methods of removing SDAs from zeolites. Their removal via UV photolysis could provide a gentler alternative to thermal combustion, which can damage the structural integrity of zeolite films []. This gentler approach could be particularly beneficial for developing zeolite films with enhanced properties for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)

![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)